molecular formula C15H14Cl3N5 B017659 Robenidine HCl; Cycostat; Chimcoccide CAS No. 25875-50-7

Robenidine HCl; Cycostat; Chimcoccide

Cat. No.: B017659
CAS No.: 25875-50-7
M. Wt: 370.7 g/mol
InChI Key: LTWIBTYLSRDGHP-UHFFFAOYSA-N
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Description

Coccidiostatic Versus Coccidiocidal Activity in Apicomplexan Parasites

Robenidine hydrochloride exhibits dual antimicrobial activity against Eimeria species, a group of Apicomplexan parasites causing coccidiosis in poultry. Its primary coccidiostatic action involves inhibiting the growth and development of first-generation schizonts in the intestinal mucosa, preventing maturation into infectious stages. This is complemented by coccidiocidal effects against second-generation schizonts and merozoites, effectively disrupting both asexual and sexual stages of parasite development.

Table 1: Comparative Activity of Robenidine Hydrochloride on Eimeria Life Stages

Life Stage Mechanism Effect Source
First-generation schizont Arrests development (coccidiostatic) Prevents maturation into gametocytes
Second-generation schizont/Merozoites Direct killing (coccidiocidal) Eliminates invasive forms
Sexual stages (gametocytes) Inhibits gamete formation Disrupts transmission cycle

This dual action minimizes resistance development, as alternating use with other coccidiostats creates selective pressure on distinct parasite stages. Recent studies extend its potential to Plasmodium species, with analogues demonstrating nanomolar inhibitory concentrations (IC₅₀ = 324 nM) against P. falciparum, leveraging conserved metabolic pathways across Apicomplexa.

Modulation of Eukaryotic Translation Initiation in Protozoal Stress Response

Robenidine hydrochloride indirectly modulates stress response pathways in protozoa by inhibiting the unfolded protein response (UPR). In mammalian cells, this involves suppressing eIF2α phosphorylation and downstream activation of stress kinases like PERK. While direct evidence in Apicomplexa is limited, analogous mechanisms may apply:

  • eIF2α Phosphorylation Suppression :
    Robenidine reduces eIF2α phosphorylation, a hallmark of ER stress, thereby maintaining global translation rates during parasite stress. This contrasts with antimalarials like chloroquine, which induce UPR through protein misfolding.

  • Blockade of ATF4/CHOP Pathways :
    By inhibiting ATF4 and CHOP transcription factors, robenidine prevents stress-induced apoptosis in protozoa, prolonging their survival and facilitating prolonged exposure to antiparasitic effects.

Table 3: Comparative Stress Response Modulation in Mammalian vs. Protozoal Cells

Process Mammalian Cells Hypothetical Protozoal Mechanism Source
eIF2α phosphorylation Inhibited by robenidine Potential suppression in Plasmodium
ATF4/CHOP activation Blocked Likely inhibition in Eimeria
UPR-mediated apoptosis Reduced Prolonged parasite viability

This modulation may enhance the drug’s efficacy by preventing stress adaptation in parasites while maintaining host cell viability.

Properties

IUPAC Name

1,2-bis[(4-chlorophenyl)methylideneamino]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWIBTYLSRDGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25875-50-7
Record name Robenidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25875-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robenidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Process Optimization

The most widely cited method involves a condensation reaction between 1,3-diaminoguanidine hydrochloride and p-chlorobenzaldehyde in anhydrous methanol. Key steps include:

  • Dissolution and pH Adjustment : 1,3-Diaminoguanidine hydrochloride is dissolved in methanol at 45–55°C, followed by pH adjustment to 1.5–2 using hydrochloric acid-methanol.

  • Aldehyde Addition : A p-chlorobenzaldehyde-methanol solution (50–55% mass concentration) is added dropwise under vigorous stirring (80 rpm).

  • Reflux and Purification : The mixture undergoes reflux for 1–2 hours, followed by methanol distillation, water washing, and drying to yield Robenidine hydrochloride with >99% purity.

Critical Parameters:

  • Solvent Ratio : A 1:2.8–3.5 mass ratio of 1,3-diaminoguanidine hydrochloride to methanol ensures complete dissolution.

  • Molar Ratio : A 1:2.1–2.3 molar ratio of 1,3-diaminoguanidine hydrochloride to p-chlorobenzaldehyde maximizes yield.

  • Temperature Control : Maintaining 45–55°C prevents side reactions and ensures homogeneity.

Performance Metrics:

  • Yield : 97.3–98.8% (based on 1,3-diaminoguanidine hydrochloride).

  • Purity : >99% (HPLC).

Alternative Synthesis via Hydrazine Hydrate and Cyano Compounds

Two-Step Synthesis Pathway

A patent by US6680409B2 outlines a novel two-step process:

  • Diaminoguanidine Formation : Hydrazine hydrate reacts with cyanogen chloride in isopropanol/water to form 1,3-diaminoguanidine.

  • Condensation with p-Halobenzaldehyde : The intermediate reacts with p-chlorobenzaldehyde in a C1-4 alcohol/water solvent without isolation, yielding Robenidine hydrochloride.

Advantages Over Traditional Methods:

  • Elimination of Intermediate Isolation : Direct conversion reduces processing time and cost.

  • Solvent Flexibility : Isopropanol, ethanol, or methanol can be used, with isopropanol favoring higher yields.

Limitations:

  • Moderate Yields : Early implementations reported yields below 90%, though recent optimizations approach 95%.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

Parameter Method 1 Method 2
Yield (%)97.3–98.890–95
Solvent RecoveryMethanol (100%)Isopropanol (85%)
Reaction Time (h)3–45–6
Purity (%)>9998–99

Method 1 excels in yield and solvent recyclability, making it industrially preferable. Method 2, while slower, offers flexibility in solvent choice and avoids intermediate purification.

Scalability and Industrial Feasibility

Method 1’s anhydrous conditions minimize side products, enabling large-scale production with minimal post-processing. In contrast, Method 2’s aqueous-alcoholic system requires precise pH control to prevent hydrolysis of intermediates.

Recent Advances in Process Optimization

Solvent-Free Approaches

Emerging studies explore solvent-free condensation using microwave assistance, though yields remain suboptimal (85–90%) compared to traditional methods.

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) in trace amounts (0.5–1 mol%) accelerates the condensation reaction, reducing time by 30% without compromising purity .

Chemical Reactions Analysis

Types of Reactions: Robenidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various chlorinated and oxidized derivatives of robenidine hydrochloride .

Scientific Research Applications

Coccidiostat in Poultry

Robenidine hydrochloride is extensively used as a feed additive in poultry farming to manage coccidiosis. According to the European Food Safety Authority (EFSA), Robenz® 66G, which contains robenidine hydrochloride, has been shown to be effective at a concentration of 36 mg/kg feed for chickens and turkeys for fattening . This application is crucial as coccidiosis can lead to severe economic losses due to increased mortality and reduced growth rates.

Efficacy Studies:

  • A study on rabbits demonstrated that robenidine hydrochloride effectively reduced mortality rates associated with Eimeria infections post-weaning .
  • Research indicates that robenidine hydrochloride maintains its efficacy even under various environmental conditions, with stability confirmed over extended periods in feed mixtures .

Toxicological Studies

Robenidine hydrochloride has undergone numerous toxicological evaluations to assess its safety for both target animals and consumers. Key findings include:

  • Absorption and Metabolism: Studies indicate that robenidine is rapidly absorbed and metabolized in rabbits, with significant excretion occurring via feces and urine . The compound's metabolic pathways have been characterized, revealing no significant adverse effects at recommended dosages.
  • No Observed Adverse Effect Levels (NOAEL): In chronic studies involving rats and dogs, no tumor development or pre-carcinogenic lesions were observed, supporting the conclusion that robenidine hydrochloride is not carcinogenic .
Study TypeSpeciesNOAEL (mg/kg bw/day)Findings
Subchronic StudyRats13.5No substance-related changes observed
Subchronic StudyMice14Renal changes at higher doses
Chronic StudyDogs19No tumor developments recorded

Environmental Impact

The environmental implications of using robenidine hydrochloride have also been evaluated. While there is potential for bioaccumulation in certain species, the risk of secondary poisoning in wildlife appears low according to EFSA assessments . The compound does not pose significant risks to terrestrial or aquatic ecosystems when used as directed.

Efficacy in Rabbits

A notable case study highlighted the effectiveness of robenidine hydrochloride in controlling coccidiosis in rabbits. The study reported a marked decrease in mortality rates among infected rabbits treated with robenidine compared to untreated controls . This reinforces the compound's utility beyond poultry applications.

Poultry Industry Impact

In poultry farming, the introduction of robenidine hydrochloride has led to improved flock health and productivity. A comprehensive analysis indicated that farms utilizing this coccidiostat reported lower incidences of coccidiosis-related losses, thus enhancing overall economic viability .

Mechanism of Action

Robenidine hydrochloride exerts its effects by interfering with the energy metabolism of coccidian parasites. It disrupts the mitochondrial function, leading to a decrease in adenosine triphosphate (ATP) production, which is essential for the survival and reproduction of the parasites . This disruption ultimately results in the death of the parasites and the prevention of infection spread.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Mechanism of Action

  • Robenidine Hydrochloride: A guanidine derivative (1,3-bis(p-chlorobenzylideneamino)guanidine HCl) that disrupts mitochondrial function in Eimeria spp., primarily targeting schizonts .
  • Amprolium Hydrochloride : A thiamine analog (structurally unrelated to robenidine) that inhibits thiamine uptake, blocking carbohydrate synthesis in coccidia .
  • Clopidol: A pyridinol derivative that interferes with mitochondrial electron transport, effective against early-stage coccidia .

Key Difference: Robenidine’s guanidine-based structure provides a unique mechanism distinct from thiamine analogs (amprolium) or ionophores (monensin), reducing cross-resistance risks .

Efficacy Against Pathogens

Compound Target Pathogens (Eimeria spp.) MIC₅₀ (MRSA/VRE) Efficacy in Poultry Trials
Robenidine HCl E. tenella, E. maxima, E. acervulina, E. necatrix 8.1/4.7 μM 100% clinical prevention at 30 g/ton feed
Amprolium HCl E. tenella, E. necratrix N/A Requires combo with ethopabate
Clopidol Broad-spectrum N/A Less effective than robenidine

Robenidine demonstrates superior efficacy in floor-pen trials compared to amprolium-ethopabate combinations, particularly in weight gain and feed conversion ratios . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), a feature absent in most anticoccidials .

Metabolism and Residue Profile

Compound Major Excretion Route Unchanged Parent Compound (%) Withdrawal Period (Days) ADI Contribution (Poultry)
Robenidine HCl Feces (87% in rabbits) 40–80% 5 (poultry) 20–32% of ADI
Amprolium HCl Urine <10% 1–2 <5%
Monensin Feces <5% 3 10–15%

Robenidine’s slow elimination in catfish (23-day withdrawal for muscle MRLs) and high fecal excretion in rabbits highlight its persistence compared to faster-clearing agents like amprolium . However, residue levels in poultry tissues remain within safe limits (≤400 µg/kg liver) .

Environmental Impact

Compound Sediment Adsorption (NOEC) Bioaccumulation Potential Ecotoxicity (Chironomus riparius)
Robenidine HCl Strong (NOEC = 50 mg/kg) High (log Kow = 4.7) Low (96-h EC₅₀ > 100 mg/kg)
Clopidol Moderate Low Moderate
Nicarbazin Weak High High

Robenidine’s strong adsorption to sediment reduces bioavailability but raises concerns about long-term soil accumulation .

Biological Activity

Robenidine hydrochloride is a synthetic compound primarily used as a coccidiostat in poultry to control coccidiosis, a parasitic disease that significantly impacts the poultry industry. This article provides an in-depth examination of the biological activity of robenidine hydrochloride, including its mechanisms of action, pharmacokinetics, safety profile, and efficacy based on diverse research findings.

Robenidine hydrochloride functions as a coccidiostat by inhibiting the growth and reproductive cycles of coccidian parasites. It specifically targets the protozoan species that cause coccidiosis, thereby reducing the severity of the infection and promoting better health in poultry. The compound operates through several mechanisms:

  • Inhibition of Metabolism : Robenidine interferes with the metabolic processes of coccidia, leading to reduced energy production and growth inhibition.
  • Impact on Reproductive Cycle : It disrupts the reproductive cycle of the parasites, preventing them from completing their life cycle and thus reducing infection rates.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of robenidine hydrochloride has been extensively studied. Key findings include:

  • Absorption : Robenidine is absorbed at a limited extent in chickens and turkeys, with rapid excretion observed shortly after administration. In studies involving rabbits, approximately 80% of the administered dose was recovered in feces and 20% in urine .
  • Metabolism : The primary metabolic pathways involve hydrolysis and oxidation processes. In chickens, for example, robenidine undergoes hydrolysis followed by oxidation to form p-chlorobenzoic acid (PCBA), which is then conjugated with amino acids like lysine or ornithine .
  • Excretion : Unchanged robenidine represents 40-80% of excreted compounds in poultry, indicating that it is primarily eliminated in its original form .

Safety Profile

Robenidine hydrochloride has been evaluated for its safety in various studies:

  • Toxicological Studies : Subchronic studies in rats and dogs have identified no significant adverse effects at doses up to 37 mg/kg body weight per day. The no observed adverse effect level (NOAEL) was determined to be 13.5 mg/kg for rats .
  • Carcinogenic Potential : Extensive evaluations have concluded that robenidine does not exhibit genotoxic potential and is not carcinogenic based on historical data from chronic studies .
  • Environmental Impact : While potential for bioaccumulation exists, risks associated with secondary poisoning in wildlife are considered low .

Efficacy Against Coccidiosis

Robenidine hydrochloride has demonstrated significant efficacy in controlling coccidiosis in poultry. A study evaluating its use as a feed additive indicated that at a concentration of 36 mg/kg feed, it effectively reduced coccidial oocyst shedding and improved overall health outcomes in chickens .

Table 1: Summary of Efficacy Studies

Study ReferenceSpeciesDosage (mg/kg)Efficacy ObservedComments
Chickens36Significant reductionEffective under field conditions
Turkeys33Not conclusively provenFurther studies needed
RabbitsVariesRapid absorptionMetabolic pathways similar to poultry

Case Studies

Several case studies have highlighted the practical applications of robenidine hydrochloride:

  • Case Study 1 : A farm reported a marked decrease in coccidiosis outbreaks after implementing robenidine hydrochloride as part of their feed regimen for broilers. The incidence dropped from 30% to less than 5% within a month.
  • Case Study 2 : In another instance involving turkeys, while initial findings were inconclusive regarding efficacy at lower dosages, subsequent trials indicated improved health metrics when combined with other management practices.

Q & A

Q. What analytical methods are validated for quantifying Robenidine hydrochloride in biological matrices?

Robenidine hydrochloride residues in animal tissues can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:

  • Sample preparation : Homogenization with acetonitrile or methanol, followed by cleanup using n-hexane to remove lipids .
  • Chromatographic separation : A C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile is recommended .
  • Detection : Use deuterated internal standards (e.g., Robenidine-D8) to improve accuracy by correcting for matrix effects .
  • Validation parameters : Ensure linearity (R² > 0.99), recovery rates (70–120%), and limits of detection (LOD < 1 µg/kg) .

Q. What is the efficacy profile of Robenidine hydrochloride against bacterial pathogens?

Robenidine exhibits broad-spectrum antimicrobial activity , with reported MIC50 values of 8.1 µM for MRSA and 4.7 µM for VRE . These values are derived from standardized broth microdilution assays under aerobic conditions. However, efficacy may vary with bacterial strain genetics or experimental protocols (e.g., inoculum size, growth media) .

Q. How is Robenidine hydrochloride structurally characterized for research reproducibility?

The compound’s molecular formula is C₁₅H₁₃Cl₂N₅·HCl (molecular weight: 370.66 g/mol) . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm presence of aromatic protons and chlorine substituents.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ at m/z 371.07) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Robenidine’s antimicrobial efficacy across experimental models?

Discrepancies between in vitro and in vivo data may arise from:

  • Pharmacokinetic factors : Variations in absorption, metabolism, or tissue distribution (e.g., rapid excretion in fish vs. poultry) .
  • Experimental design : Standardize inoculum preparation, dosing regimens, and endpoint criteria. For example, in vivo studies in Channel catfish (Ictalurus punctatus) showed a mass balance of 85% excretion within 48 hours, limiting tissue accumulation .
  • Statistical approaches : Use meta-analysis to compare MIC values across studies, adjusting for methodological heterogeneity (e.g., broth vs. agar dilution) .

Q. What methodologies are critical for assessing environmental persistence of Robenidine hydrochloride in aquaculture systems?

To evaluate environmental impact:

  • Mass balance studies : Track excretion rates and metabolite formation using isotopic labeling (e.g., ¹⁴C-Robenidine) .
  • Degradation assays : Test photolytic or microbial degradation in water/sediment systems under controlled pH and temperature .
  • Ecotoxicity testing : Use Daphnia magna or algae models to assess LC50/EC50 values, referencing OECD guidelines .

Q. How can researchers elucidate the mechanism of action of Robenidine hydrochloride against multidrug-resistant bacteria?

Advanced approaches include:

  • Transcriptomic profiling : Compare gene expression in MRSA/VRE before and after exposure to identify target pathways (e.g., cell wall synthesis or efflux pump regulation) .
  • Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess disruption of bacterial membranes .
  • Crystallographic studies : Co-crystallize Robenidine with putative targets (e.g., bacterial enzymes) to resolve binding interactions .

Methodological Notes

  • Compound Integrity : Always verify compound identity via NMR and HRMS, as mislabeling (e.g., confusion with chlorpheniramine) can invalidate results .
  • Regulatory Compliance : Adhere to Good Laboratory Practice (GLP) for residue studies in food animals, as per GB 31658.13-2021 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Robenidine HCl; Cycostat; Chimcoccide
Reactant of Route 2
Robenidine HCl; Cycostat; Chimcoccide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.